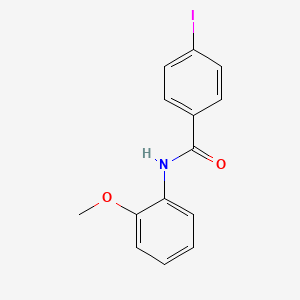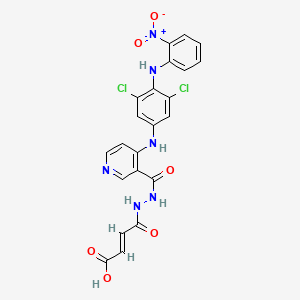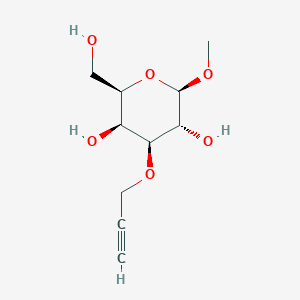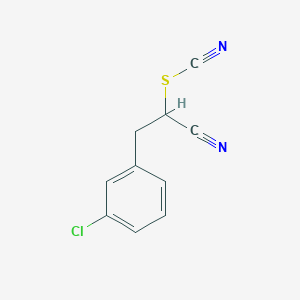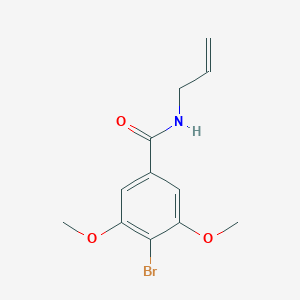![molecular formula C15H17NO5 B14912498 1-[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]proline](/img/structure/B14912498.png)
1-[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(4-Hydroxy-3-methoxyphenyl)acryloyl)pyrrolidine-2-carboxylic acid is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrolidine ring attached to a carboxylic acid group and a hydroxy-methoxyphenyl acrylate moiety, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-Hydroxy-3-methoxyphenyl)acryloyl)pyrrolidine-2-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-methoxybenzaldehyde and pyrrolidine-2-carboxylic acid.
Condensation Reaction: The first step involves a condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and an appropriate acrylate derivative under basic conditions to form the hydroxy-methoxyphenyl acrylate intermediate.
Coupling Reaction: The intermediate is then coupled with pyrrolidine-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Purification: The final product is purified using techniques like column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-Hydroxy-3-methoxyphenyl)acryloyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The acrylate moiety can be reduced to form a saturated ester.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C (palladium on carbon) or NaBH4 (sodium borohydride).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaH (sodium hydride).
Major Products
Oxidation: Formation of 4-hydroxy-3-methoxybenzaldehyde derivatives.
Reduction: Formation of saturated esters.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(3-(4-Hydroxy-3-methoxyphenyl)acryloyl)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(4-Hydroxy-3-methoxyphenyl)acryloyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress and inflammation.
Pathways: It may modulate signaling pathways related to cellular defense mechanisms and inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxyphenylacetic acid: Shares the hydroxy-methoxyphenyl moiety but lacks the pyrrolidine and acrylate groups.
Pyrrolidine-2-carboxylic acid: Contains the pyrrolidine ring and carboxylic acid group but lacks the hydroxy-methoxyphenyl acrylate moiety.
Uniqueness
1-(3-(4-Hydroxy-3-methoxyphenyl)acryloyl)pyrrolidine-2-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H17NO5 |
|---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
1-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H17NO5/c1-21-13-9-10(4-6-12(13)17)5-7-14(18)16-8-2-3-11(16)15(19)20/h4-7,9,11,17H,2-3,8H2,1H3,(H,19,20)/b7-5+ |
InChI Key |
SETZGALTVSOSTO-FNORWQNLSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)N2CCCC2C(=O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)N2CCCC2C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



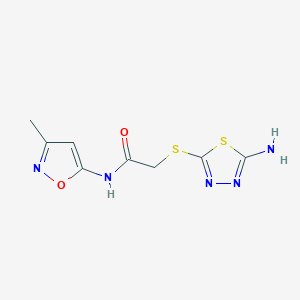
![2,4-Dichloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B14912428.png)
